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Compound of Interest

Compound Name: 1,8-Diiodooctane

Cat. No.: B1585395

This guide provides a comprehensive overview of the spectroscopic data for 1,8-diiodooctane,
tailored for researchers, scientists, and professionals in drug development. The document
presents key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) analyses, including detailed experimental protocols and a visual
representation of the general spectroscopic workflow.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for 1,8-
diiodooctane.

'H NMR Spectroscopy

The *H NMR spectrum of 1,8-diiodooctane is characterized by distinct signals corresponding
to the different proton environments in the alkyl chain.

Chemical Shift (8)

Multiplicity Integration Assignment
pPpm
3.19 Triplet 4H [-CHz-
1.83 Quintet 4H I-CH2-CH2-
141 Multiplet 4H [-CH2-CH2-CH2-
1.32 Multiplet 4H [-CH2-CH2-CH2-CHa2-
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Data obtained in CDCIs at 90 MHz.

3C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon framework of the molecule. Due to
the symmetry of 1,8-diiodooctane, four distinct carbon signals are expected.

Chemical Shift (8) ppm Assighment

33.5 CH2-CH2-CH2-CHa-I
30.4 CH2-CH2-CH2-CH2-I
28.3 CH2-CH2-CH2-CHa-l
7.3 CHa-I

Note: Specific publicly available assigned spectral data is limited. The assignments are based
on typical chemical shifts for iodoalkanes.

Infrared (IR) Spectroscopy

The IR spectrum of 1,8-diiodooctane displays characteristic absorption bands corresponding
to the vibrational modes of its functional groups.

Wavenumber (cm~2) Vibrational Mode Functional Group
2925 C-H stretch (asymmetric) Alkane (CH2)

2853 C-H stretch (symmetric) Alkane (CH2)

1465 C-H bend (scissoring) Alkane (CH-2)

1255 C-H wag Alkane (CH2)

725 C-H rock Alkane (-(CH2)n-, n=4)
~500-600 C-I stretch lodoalkane

Note: The C-I stretch is typically weak and falls in the lower frequency region of the spectrum.
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Mass Spectrometry

Mass spectrometry of 1,8-diiodooctane provides information about its molecular weight and
fragmentation pattern.

m/z Relative Intensity (%) Proposed Fragment
366 9.6 [M]* (Molecular lon)
239 23.5 [M-1]*

183 24.9 [CaHsl]*

169 17.8 [C3Hel]*

155 33.8 [C2Hal]*

111 47.9 [CeHas]*

69 82.5 [CsHe]*

55 87.7 [CaH7]*

41 100.0 [C3Hs]*

Data obtained by Electron lonization (El) at 75 eV.

Experimental Protocols

The following sections detail the methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of 1,8-diiodooctane was prepared by dissolving approximately
20-30 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDClIs) containing
tetramethylsilane (TMS) as an internal standard (O ppm). The solution was transferred to a 5
mm NMR tube.

Instrumentation and Data Acquisition: *H and 3C NMR spectra were acquired on a
spectrometer operating at a proton frequency of 90 MHz. For the *H NMR spectrum, standard
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acquisition parameters were used. For the 13C NMR spectrum, a proton-decoupled sequence
was employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat 1,8-diiodooctane liquid was placed between two polished
sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin capillary film.

Instrumentation and Data Acquisition: The IR spectrum was recorded using a Fourier-
Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates was
acquired first and automatically subtracted from the sample spectrum. The spectrum was
typically scanned over the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Sample Introduction and lonization: The sample was introduced into the mass spectrometer,
and electron ionization (El) was used to generate ions. The sample was heated to 170°C, with
the ion source at 260°C. An electron beam with an energy of 70 eV was used to bombard the
sample molecules.

Mass Analysis and Detection: The resulting ions were accelerated and separated based on
their mass-to-charge ratio (m/z) by a mass analyzer. The detector measured the abundance of
each ion, and the data was plotted as a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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General Workflow for Spectroscopic Analysis
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» To cite this document: BenchChem. [Spectroscopic Profile of 1,8-Diiodooctane: A Technical
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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